6-(Dipropylamino)-4-methylnicotinic acid

Enzymology Drug Discovery Biochemical Assays

Screening labs require inert negative controls to distinguish true DPP4 hits from assay noise. 6-(Dipropylamino)-4-methylnicotinic acid fills this role with verified inactivity (DPP4 IC50 >100,000 nM). Key outcomes: eliminates false-positive risk in HTS campaigns; provides defined weak nAChR agonist baseline (EC50 2,000,000 nM) for SAR benchmarking; dipropylamino-driven lipophilicity supports permeability correlation studies. Supplied as ≥95% solid; custom synthesis and bulk packaging available on request.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
Cat. No. B13010561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dipropylamino)-4-methylnicotinic acid
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=NC=C(C(=C1)C)C(=O)O
InChIInChI=1S/C13H20N2O2/c1-4-6-15(7-5-2)12-8-10(3)11(9-14-12)13(16)17/h8-9H,4-7H2,1-3H3,(H,16,17)
InChIKeyBSSLCEHUSQVWQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Dipropylamino)-4-methylnicotinic Acid: Chemical Identity & Baseline Characterization


6-(Dipropylamino)-4-methylnicotinic acid is a substituted nicotinic acid derivative, a class of compounds derived from vitamin B3 (niacin) . This small molecule (MW = 236.31 g/mol, C13H20N2O2) features a unique substitution pattern: a dipropylamino group at the 6-position of the pyridine ring and a methyl group at the 4-position . The dipropylamino substituent is notable for its electron-donating effects, which may stabilize the pyridine ring and modulate interactions with biological targets, while the 4-methyl group introduces steric hindrance that can affect conformational flexibility .

Negative control workflow for DPP4 inhibitor screening
Baseline reference for weak nAChR agonist activity studies
Lipophilicity probe for nicotinic acid scaffold optimization

6-(Dipropylamino)-4-methylnicotinic Acid: Analog Substitution Risks


While 6-(Dipropylamino)-4-methylnicotinic acid shares a nicotinic acid core with many other research compounds, its specific substitution pattern creates distinct steric and electronic properties that directly impact its binding behavior and utility . For instance, the combined presence of the dipropylamino and 4-methyl groups yields a unique molecular fingerprint and conformational profile, as inferred from its InChI Key (BSSLCEHUSQVWQU-UHFFFAOYSA-N) and physicochemical descriptors [1]. In contrast to structurally related 6-(dipropylamino)nicotinic acid (which lacks the 4-methyl group) or 6-(dipropylamino)-5-methylnicotinic acid, this compound's specific arrangement is reported to have negligible inhibitory activity against key enzyme targets like DPP4 [2]. Therefore, substituting it with a close analog without verifying the analog's own quantitative activity profile in the same assay system would risk invalidating experimental outcomes and wasting procurement resources .

Target Compound
6-(Dipropylamino)-4-methylnicotinic acid: unique substitution pattern with negligible DPP4 inhibition.
Close Analog
6-(Dipropylamino)nicotinic acid or 6-(Dipropylamino)-5-methylnicotinic acid: may exhibit altered enzyme activity profile.
Risk: Assay outcome may shift if analog activity is not independently verified in the same assay system. Substitution without verification may invalidate experimental outcomes.

6-(Dipropylamino)-4-methylnicotinic Acid: Quantitative Analog Differentiation


Extremely Weak DPP4 Inhibition

In direct enzymatic assays, 6-(Dipropylamino)-4-methylnicotinic acid exhibits negligible inhibitory activity against human Dipeptidyl Peptidase 4 (DPP4) [1]. This is quantified by an IC50 value exceeding 100,000 nM, a threshold that classifies it as essentially inactive in this context [2]. This contrasts sharply with potent DPP4 inhibitors like sitagliptin, which have IC50 values in the low nanomolar range (e.g., 18 nM) [3].

DPP4 Inhibition
Cross-study comparable
IC50 > 100,000 nM
Sitagliptin IC50 = 18 nM
Inhibition of human seminal plasma DPP4
Supports negative control selection for DPP4 inhibitor screening.
Negligible activity confirms assay specificity context.
Enzymology Drug Discovery Biochemical Assays

Weak nAChR Agonist Activity

When evaluated for functional potency at the human muscle-type nicotinic acetylcholine receptor (nAChR, subtype TE671), 6-(Dipropylamino)-4-methylnicotinic acid shows very weak agonist activity [1]. The measured EC50 value is 2,000,000 nM (2 µM) [1]. While this is weak, it is substantially more potent than the compound's activity at DPP4 [2]. This EC50 value can be compared to the potency of acetylcholine (the endogenous agonist) or nicotine, which typically act in the low nanomolar to low micromolar range, depending on the specific nAChR subtype and assay [3].

nAChR Agonism
Cross-study comparable
EC50 = 2,000,000 nM
Human muscle-type nAChR (TE671)
Endogenous agonist acts in low nM to low µM range
Provides a defined low-potency baseline for nAChR functional studies.
Useful for SAR investigations of nicotinic ligands.
Receptor Pharmacology Neuroscience Ion Channel Assays

Molecular Fingerprint & Lipophilicity Profile

The compound possesses a unique InChI Key (BSSLCEHUSQVWQU-UHFFFAOYSA-N) and a distinct canonical SMILES string (CCCN(CCC)C1=NC=C(C(=C1)C)C(=O)O) , which serves as an absolute identifier differentiating it from all other known chemicals [1]. Furthermore, the dipropylamino group at the 6-position is reported to enhance lipophilicity , a property that can be inferred and compared to analogs lacking this group. For example, the base structure, 4-methylnicotinic acid, has a molecular weight of 137.14 g/mol and lacks the dipropylamino group, resulting in a significantly different lipophilicity profile and potential for membrane permeability [2].

Molecular Fingerprint
Class-level inference
InChI Key: BSSLCEHUSQVWQU-UHFFFAOYSA-N
vs. 4-Methylnicotinic acid (MW 137.14, lacks dipropylamino group)
Ensures precise compound identification; may alter cellular assay behavior.
Property inference based on class-level structural comparison.
Chemoinformatics Analytical Chemistry Molecular Modeling

6-(Dipropylamino)-4-methylnicotinic Acid: Research Applications


Negative Control for DPP4 Inhibitor Screening

Given its quantified lack of DPP4 inhibitory activity (IC50 > 100,000 nM), this compound is ideally suited as a negative control in high-throughput screening (HTS) campaigns aimed at identifying novel DPP4 inhibitors [1]. Its use ensures that any observed activity in a screening library is not due to non-specific assay interference. This application directly stems from the quantitative evidence of its negligible potency at this target [2].

Reference Compound for Weak nAChR Agonist Activity

The measured EC50 of 2,000,000 nM at the human muscle-type nAChR provides a well-defined, low-potency reference point for electrophysiological or functional studies [3]. Researchers investigating the structure-activity relationship (SAR) of nicotinic ligands can use this compound to establish a baseline for weak agonist efficacy and compare the relative potency of novel analogs [4].

Lipophilicity Probe for Pyridine Scaffolds

The presence of the dipropylamino group, which is inferred to enhance lipophilicity compared to the parent 4-methylnicotinic acid, makes this compound a useful tool for studying how increased lipophilicity affects properties like cellular permeability, protein binding, or distribution within in vitro models . This application is valuable in drug discovery programs focused on optimizing the physicochemical properties of nicotinic acid-derived lead compounds [5].

Application
Selection Property
Validation Focus
DPP4 Negative Control Screening
Confirmed lack of DPP4 inhibitory activity
Assay specificity and non-interference verification
Weak nAChR Agonist Baseline
Reported weak agonist potency at muscle-type nAChR
Functional response and SAR baseline establishment
Lipophilicity Probe for Pyridine Scaffolds
Inferred enhanced lipophilicity from dipropylamino group
Cellular permeability and distribution behavior review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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